molecular formula C21H20N4O3S B2970987 N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251545-71-7

N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2970987
CAS No.: 1251545-71-7
M. Wt: 408.48
InChI Key: HKWUZGNHSHJIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . This structure allows triazoles to bind readily in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Herbicidal Activity

Compounds similar to N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have been explored for their potential in agricultural applications, particularly as herbicides. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests a potential avenue for the chemical to contribute to effective weed management strategies, enhancing crop yield and agricultural productivity (Moran, 2003).

Antimicrobial Activity

The structural analogs of this compound have shown significant antimicrobial properties. Research indicates that sulfonamide and sulfinyl compound derivatives, obtained by reacting similar core structures with various agents, demonstrate potent antimicrobial activity. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Abdel-Motaal & Raslan, 2014).

Insecticidal Agents

In the pursuit of new, biologically active compounds for pest management, derivatives incorporating the [1,2,4]triazolo and sulfonamide moieties have been synthesized and evaluated for their insecticidal efficacy. For instance, certain sulfonamides bearing a thiazole moiety have shown potent toxic effects against specific pests, such as the cotton leafworm, highlighting the potential utility of this compound in developing new insecticidal formulations (Soliman et al., 2020).

Anticancer Activity

The modification of similar triazolopyridine sulfonamide compounds to include different functional groups, such as alkylurea, has been shown to exhibit remarkable anticancer effects with reduced toxicity. This suggests that this compound could potentially be modified or serve as a scaffold for the development of new anticancer agents, offering promising avenues for therapeutic interventions (Wang et al., 2015).

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

Future Directions

The future of triazole research is promising, with ongoing efforts to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Properties

IUPAC Name

N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-28-19-10-8-18(9-11-19)25(14-17-6-4-3-5-7-17)29(26,27)20-12-13-21-23-22-16-24(21)15-20/h3-13,15-16H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWUZGNHSHJIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.